N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-({1-[(Furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound featuring a piperidine core substituted with furan-2-ylmethyl and thiophen-2-ylmethyl groups linked via an ethanediamide (oxamide) bridge. This structure combines heterocyclic aromatic systems (furan and thiophene) with a piperidine scaffold, a motif commonly observed in opioid receptor ligands . The ethanediamide linker distinguishes it from classical fentanyl analogs, which typically employ a propionamide or acrylamide group .
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-17(18(23)20-12-16-4-2-10-25-16)19-11-14-5-7-21(8-6-14)13-15-3-1-9-24-15/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCLTLIPGWARMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their incorporation into the piperidine ring. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow chemistry could enhance efficiency and scalability, allowing for the production of large quantities while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The furan and thiophene rings play crucial roles in these interactions due to their electronic properties, which facilitate binding to target sites.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Furan vs. Thiophene vs. However, its electron-rich aromatic system may enhance π-π stacking with receptor residues . The thiophen-2-ylmethyl group, with sulfur’s larger atomic radius, may alter receptor binding kinetics through hydrophobic interactions or hydrogen bonding . Classical phenyl substituents (e.g., in fentanyl) prioritize lipophilicity and receptor affinity but increase overdose risk due to prolonged activity .
- Ethanediamide Linker: The ethanediamide bridge (N-C-O-C-N) provides rigidity and hydrogen-bonding capacity, contrasting with the flexible propionamide linker in fentanyl analogs.
Biological Activity
N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 376.5 g/mol
- CAS Number: 953230-50-7
- Chemical Formula: C20H28N2O3S
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The presence of the piperidine ring is crucial for its interaction with neurotransmitter receptors, while the furan and thiophene moieties may enhance its lipophilicity and binding affinity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds featuring similar piperidine structures have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer and leukemia cells. These effects are often mediated through apoptosis induction and DNA fragmentation, as shown in studies where caspase activation was observed in treated cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3d | HL-60 (Leukemia) | 5.1 | Caspase activation |
| 3e | Colon Cancer | 4.3 | DNA fragmentation |
| 3c | Molt 4/C8 | 6.7 | Apoptosis induction |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects associated with similar piperidine derivatives. These compounds may exert their effects by modulating neurotransmitter systems and exhibiting antioxidant properties, which could be beneficial in neurodegenerative conditions .
Case Studies
- Study on Anticancer Activity : A study examining a series of piperidine derivatives found that modifications at the nitrogen atom significantly influenced cytotoxic potency against a panel of human tumor cell lines. The study concluded that compounds with enhanced lipophilicity exhibited improved cellular uptake and efficacy .
- Neuroprotective Study : Research involving a related compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in treating neurodegenerative diseases .
In Silico Studies
Advancements in computational chemistry have facilitated the prediction of biological activity for compounds like this compound. Virtual screening techniques have been employed to evaluate binding affinities to various targets, revealing promising interactions that warrant further experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
